molecular formula C5H10OS2 B14679642 3-Methyl-1,2lambda~4~-dithian-1-one CAS No. 35390-43-3

3-Methyl-1,2lambda~4~-dithian-1-one

Cat. No.: B14679642
CAS No.: 35390-43-3
M. Wt: 150.3 g/mol
InChI Key: FPDMPVDXRQMWDH-UHFFFAOYSA-N
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Description

3-Methyl-1,2λ⁴-dithian-1-one is a sulfur-containing heterocyclic compound characterized by a six-membered ring (dithiane) with a ketone group at position 1 and a methyl substituent at position 2. Its λ⁴-sulfur notation indicates hypervalent sulfur bonding, which contributes to its unique reactivity and stability.

Properties

CAS No.

35390-43-3

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

3-methyldithiane 1-oxide

InChI

InChI=1S/C5H10OS2/c1-5-3-2-4-8(6)7-5/h5H,2-4H2,1H3

InChI Key

FPDMPVDXRQMWDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCS(=O)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2lambda~4~-dithian-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2lambda~4~-dithian-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1,2lambda~4~-dithian-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2lambda~4~-dithian-1-one involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

3-Methyl-1,2-cyclopentanedione

Structure : A five-membered cyclic diketone with a methyl group at position 3.
Key Differences :

  • Functional Groups : Unlike 3-methyl-1,2λ⁴-dithian-1-one, this compound lacks sulfur atoms and instead features two ketone groups.
  • Applications: Found in wood vinegar and associated with antioxidant properties due to phenolic correlations .
  • Reactivity: Cyclopentanediones participate in keto-enol tautomerism, whereas dithianones may exhibit sulfur-specific redox behavior.

3-Methyl-1,5-heptadiene

Structure : A linear diene with a methyl group at position 3.
Key Differences :

  • Bonding: Contains conjugated double bonds (C=C), contrasting with the sulfur-heterocyclic structure of the dithianone.
  • Applications: Primarily studied in polymer chemistry as a monomer, unlike dithianones, which may have niche roles in flavor or pharmaceutical synthesis.

3-Methyl-1,2-xylylene Derivatives

Structure : Benzannulated xylylene derivatives with methyl substituents.
Key Differences :

  • Reactivity : These compounds undergo rapid dimerization in solution (Table 1, ), with second-order rate constants ranging from 0.6–1.2 × 10³ M⁻¹s⁻¹ at 25°C. Methyl substituents stabilize the dimerization transition state .
  • Electronic Properties : Exhibits strong UV-Vis absorption (εmax ~10⁴ L·mol⁻¹·cm⁻¹ in CH₃CN), contrasting with sulfur-containing heterocycles, which may absorb in different regions due to sulfur’s electron-rich nature.

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Compound Functional Groups Key Reactivity/Properties Reference
3-Methyl-1,2λ⁴-dithian-1-one S-heterocycle, ketone Hypothesized redox activity, sulfur bonding N/A
3-Methyl-1,2-cyclopentanedione Cyclic diketone Antioxidant correlations in wood vinegar
3-Methyl-1,5-heptadiene Conjugated diene Monomer for polymerization, low hazard
3-Methyl-1,2-xylylene Benzannulated diradical Rapid dimerization (k ~10³ M⁻¹s⁻¹)

Table 2: Kinetic Parameters for Dimerization (CH₃CN, 25°C)

Compound Rate Constant (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
3-Methyl-1,2-xylylene 1.2 × 10³ 45.2
3,6-Dimethyl-1,2-xylylene 0.9 × 10³ 48.7
3-Isopropyl-1,2-xylylene 0.6 × 10³ 52.1

Data adapted from Table 3, .

Research Findings and Implications

  • Sulfur vs. Oxygen Heterocycles: Sulfur atoms in dithianones likely enhance nucleophilicity and metal-binding capacity compared to oxygenated analogs like cyclopentanediones.
  • Substituent Effects : Methyl groups in xylylenes reduce dimerization rates by steric hindrance, a trend that may extrapolate to sulfur heterocycles .
  • Applications: While 3-methyl-1,5-heptadiene is industrially relevant for polymers, dithianones could find use in agrochemicals or medicinal chemistry due to sulfur’s bioactivity.

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